molecular formula C12H17NO B8717850 2-Isopropoxy-5,6,7,8-tetrahydroquinoline

2-Isopropoxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B8717850
M. Wt: 191.27 g/mol
InChI Key: HNXCXNYMQHRQCL-UHFFFAOYSA-N
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Description

2-Isopropoxy-5,6,7,8-tetrahydroquinoline (CAS 871111-39-6) is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a derivative of the 5,6,7,8-tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in compounds with diverse biological activities . The tetrahydroquinoline core is recognized as a privileged structure for interacting with various biological targets . Recent scientific investigations highlight the value of substituted tetrahydroquinolines in cancer research. Specifically, derivatives incorporating this scaffold have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) cells . The mechanism of action for active compounds within this class has been shown to involve the induction of mitochondrial dysfunction, disruption of the mitochondrial membrane potential, and the generation of cellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells . This makes the tetrahydroquinoline structure a promising template for developing novel chemotherapeutic agents. Beyond oncology, the tetrahydroquinoline scaffold is also found in ligands for organometallic complexes and is investigated for its potential in synthesizing other biologically active molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-propan-2-yloxy-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17NO/c1-9(2)14-12-8-7-10-5-3-4-6-11(10)13-12/h7-9H,3-6H2,1-2H3

InChI Key

HNXCXNYMQHRQCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(CCCC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent type and position critically influence the reactivity and applications of THQ derivatives. Below is a comparative analysis of key analogs:

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one
  • Substituent : Methyl (-CH₃) at position 2; ketone at position 3.
  • Properties : The methyl group enhances lipophilicity, while the ketone introduces polarity and hydrogen-bonding capability.
  • Applications : Used as an intermediate in synthesizing pharmacologically active compounds (e.g., antiproliferative agents) .
  • Synthesis : Prepared via high-performance liquid chromatography (HPLC) and validated using NMR and LC-MS .
8-Amino-5,6,7,8-tetrahydroquinoline
  • Substituent: Amino (-NH₂) at position 6.
  • Properties: The amino group increases electron density, making it suitable for coordination in metal catalysts (e.g., ruthenium complexes for asymmetric hydrogenation) .
  • Applications : Catalysis in organic transformations and ligand design .
5,8-Quinolinedione Derivatives
  • Substituent : Dichloro and dione groups at positions 5 and 7.
  • Properties : Electron-withdrawing groups enhance oxidative stability and antibacterial activity.
  • Applications : Linked to thymidine derivatives for antiviral or antitumor applications .
2-Isopropoxy-THQ (Inferred Properties)
  • Substituent : Bulky isopropoxy group at position 2.
  • Applications : Likely explored in pharmaceuticals (e.g., antioxidants or kinase inhibitors) based on structural similarity to bioactive THQs .

Physicochemical Properties

Property 2-Isopropoxy-THQ (Inferred) 2-Methyl-THQ 8-Amino-THQ
Molecular Weight ~193 g/mol 147 g/mol 148 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 1.8 1.2
Solubility Moderate in polar solvents Low High

Preparation Methods

Catalytic Hydrogenation and Isomerization of Quinoline

The most efficient method for generating 5,6,7,8-tetrahydroquinoline involves catalytic hydrogenation of quinoline followed by isomerization. As demonstrated in patent CN101544601B, quinoline undergoes hydrogenation at 60–70°C under 8–12 atm H₂ pressure using a palladium-based catalyst (PD) to produce 1,2,3,4-tetrahydroquinoline. Subsequent isomerization at 160–170°C shifts the double bond, yielding the 5,6,7,8-tetrahydroquinoline framework with 93.5% efficiency. Key advantages include:

  • Catalyst specificity : The PD catalyst, prepared by treating palladium-carbon with metal chlorides (e.g., CuCl₂, FeCl₃) and bicarbonate, prevents over-hydrogenation to decahydroquinoline.

  • Solvent-free conditions : Eliminating solvents simplifies purification and reduces waste.

Alternative Reduction Methods

Patent EP2154132A1 describes hydrogenation of quinoline derivatives using palladium catalysts under milder conditions (25–50°C, 5–25 atm H₂). While this approach avoids high-temperature isomerization, it requires functionalized precursors and yields intermediates needing further modification.

Introduction of the Isopropoxy Group

Nucleophilic Aromatic Substitution

The 2-position of tetrahydroquinoline is electrophilic, enabling nucleophilic substitution with isopropoxide. However, the reduced reactivity of the tetrahydroquinoline core necessitates activating groups or catalysts. For example:

  • Chloride precursor : 2-Chloro-5,6,7,8-tetrahydroquinoline reacts with sodium isopropoxide in dimethylformamide (DMF) at 80–100°C.

  • Catalytic enhancement : Copper(I) iodide or palladium complexes accelerate substitution, improving yields to 70–85%.

Coupling Reactions

Transition-metal-catalyzed couplings offer regioselectivity. A Ullmann-type coupling between 2-iodo-tetrahydroquinoline and isopropyl alcohol using a copper catalyst achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Hydrogenation efficiency correlates with temperature and H₂ pressure. Elevated temperatures (>70°C) risk over-hydrogenation, while pressures below 8 atm prolong reaction times. Isomerization above 160°C ensures complete conversion but demands robust equipment.

Catalyst Loading and Regeneration

Optimal PD catalyst loading is 2–5 wt% relative to quinoline. The catalyst retains activity for 3–5 cycles after washing with HCl and reactivating with bicarbonate.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Hydrogenation/Isomerization60–70°C, 8–12 atm H₂, PD catalyst93.5%High yield, solvent-freeHigh-temperature isomerization
Palladium-Catalyzed Reduction25–50°C, 5–25 atm H₂70–80%Mild conditionsRequires functionalized precursors
Nucleophilic Substitution80–100°C, CuI catalyst70–85%RegioselectiveNeeds activating groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropoxy-5,6,7,8-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted aniline precursors followed by functionalization. For example:

Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) to form the tetrahydroquinoline core.

Etherification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF).

  • Critical Parameters : Temperature control during cyclization (80–120°C) and stoichiometric ratios in etherification significantly affect yield .
  • Table 1 : Comparison of Reaction Conditions from Literature
StepCatalyst/SolventTemperature (°C)Yield Range (%)Purity (HPLC)
CyclizationPolyphosphoric acid11045–65≥90
EtherificationK₂CO₃/DMF8070–85≥95

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropoxy group at C2) and ring saturation. Key signals include δ ~1.2 ppm (isopropyl CH₃) and δ ~3.8 ppm (OCH(CH₃)₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₇NO) and rule out byproducts.
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation at C3/C4) impact the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (e.g., CF₃) at C3/C4.
  • Biological Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram– strains), and receptor binding affinity (e.g., kinase inhibition).
  • Key Findings : Chlorine at C3 enhances antimicrobial activity (MIC reduced by 50% vs. parent compound), while CF₃ at C4 improves kinase selectivity .
    • Table 2 : SAR Data for Selected Derivatives
DerivativeSubstituentCytotoxicity (IC₅₀, μM)Antimicrobial MIC (μg/mL)
Parent CompoundNone>10064
3-Cl DerivativeCl at C38532
4-CF₃ DerivativeCF₃ at C490128

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols across studies.
  • Computational Modeling : Molecular dynamics (MD) simulations to assess binding stability with target proteins (e.g., EGFR kinase).
  • Meta-Analysis : Compare data from ≥3 independent studies to identify outliers. Contradictions often arise from differences in assay conditions (e.g., serum concentration, incubation time) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Co-Crystallization : Use of co-formers (e.g., succinic acid) to improve crystal lattice stability.
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
  • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Emerging Research Directions

Q. Can computational methods predict the metabolic stability of this compound derivatives?

  • Methodology :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma half-life.
  • Docking Studies : Identify potential metabolic hotspots (e.g., isopropoxy group oxidation) using AutoDock Vina .

Q. What role does the tetrahydroquinoline core play in modulating drug-likeness (e.g., LogP, solubility)?

  • Methodology :

  • Property Analysis : Compare calculated LogP (cLogP) and aqueous solubility (Sw) of the parent compound vs. aza-arene analogs.
  • Key Insight : The saturated ring reduces cLogP by ~1.5 units vs. quinoline, improving solubility but potentially reducing membrane permeability .

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